Beta-1 Adrenergic Receptor Affinity: Para vs. Ortho Substitution
In a radioligand displacement assay using rat heart tissue, 4-[(tert-butylamino)methyl]phenol (the parent free base) exhibited a binding affinity constant (Ki) greater than 1,000 nM (1 μM) for the beta-1 adrenergic receptor [1]. This quantitative value establishes the compound's weak interaction with the target, providing a clear baseline. In contrast, a related but distinct analog, an ortho-substituted (2-position) tert-butylaminomethyl phenol derivative, displayed a Ki of 0.891 nM for beta-1 and 8.91 nM for beta-2 adrenergic receptors in guinea pig atria and trachea, respectively [2][3]. This >1,000-fold difference in affinity demonstrates the profound impact of substitution pattern on biological activity.
| Evidence Dimension | Beta-1 adrenergic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | >1,000 nM (for parent free base) |
| Comparator Or Baseline | Ortho-substituted tert-butylaminomethyl phenol analog: Ki = 0.891 nM (beta-1), 8.91 nM (beta-2) |
| Quantified Difference | >1,000-fold lower affinity for target compound |
| Conditions | Target: Rat heart membrane [3H]dihydroalprenolol displacement; Comparator: Guinea pig isolated atria (beta-1) and trachea (beta-2) |
Why This Matters
This data directly refutes any assumption of class-level beta-blocking activity and guides selection toward the appropriate compound for either a low-affinity control or a high-affinity probe.
- [1] BindingDB. (n.d.). Assay Summary: Beta-1 adrenergic receptor binding affinity (ChEMBL_37545). View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50404987 (CHEMBL3085291) at Beta-1 and Beta-2 Adrenergic Receptors. View Source
- [3] ChEMBL. (n.d.). Compound Report for CHEMBL3085291. View Source
